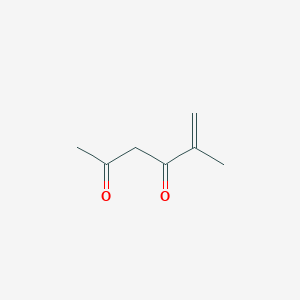

5-Methylhex-5-ene-2,4-dione

Descripción general

Descripción

5-Methylhex-5-ene-2,4-dione: is an organic compound with the molecular formula C₇H₁₀O₂ . It is a β-diketone, characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH₂). This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Methylhex-5-ene-2,4-dione can be synthesized through several methods. One common approach involves the Claisen condensation of acetone with methyl vinyl ketone, followed by an acid-catalyzed rearrangement. The reaction conditions typically include the use of a strong base such as sodium ethoxide in ethanol, followed by acidification with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Methylhex-5-ene-2,4-dione can undergo oxidation reactions to form various products. For example, oxidation with potassium permanganate can yield carboxylic acids.

Reduction: Reduction of this compound using sodium borohydride can produce the corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are attacked by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or alkoxy derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Methylhex-5-ene-2,4-dione serves as a key building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its reactivity as a β-diketone. The compound can undergo various reactions such as oxidation, reduction, and substitution:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Amines or alcohols (base-catalyzed) | Amino or alkoxy derivatives |

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for synthesizing bioactive compounds with potential therapeutic properties. Its ability to form enolates enables it to participate in enzyme-catalyzed reactions, making it useful for studying metabolic pathways involving β-diketones. Research has shown that compounds derived from this diketone exhibit promising biological activities, including anti-inflammatory and antimicrobial effects.

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and resins. It acts as a cross-linking agent that enhances the mechanical properties and stability of final products. The use of continuous flow reactors in industrial settings optimizes the production process by improving yield and reaction efficiency.

Case Studies

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of novel derivatives from this compound that exhibited significant anti-cancer activity. The derivatives were synthesized through nucleophilic substitution reactions with various amines, leading to compounds that were tested for their cytotoxic effects on cancer cell lines.

Case Study 2: Polymer Production

Research conducted on the use of this compound in polymerization reactions showed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. The study highlighted the potential for developing high-performance materials suitable for various applications in coatings and adhesives.

Mecanismo De Acción

The mechanism of action of 5-Methylhex-5-ene-2,4-dione involves its reactivity as a β-diketone. The compound can form enolates, which are nucleophilic and can participate in various chemical reactions. The enolate formation is facilitated by the presence of the two carbonyl groups, which stabilize the negative charge on the intermediate.

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes that catalyze reactions involving β-diketones. These interactions can affect metabolic pathways and influence the activity of specific enzymes.

Comparación Con Compuestos Similares

Acetylacetone (2,4-Pentanedione): Another β-diketone with similar reactivity but a simpler structure.

Hexane-2,4-dione: A β-diketone with a longer carbon chain but lacking the double bond present in 5-Methylhex-5-ene-2,4-dione.

Uniqueness: this compound is unique due to the presence of both a double bond and two carbonyl groups. This combination of functional groups provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The double bond allows for additional reactions such as polymerization and cycloaddition, which are not possible with simpler β-diketones.

Actividad Biológica

5-Methylhex-5-ene-2,4-dione, also known as 5-Methyl-2,4-hexanedione, is an organic compound with the molecular formula C₇H₁₀O₂. This diketone has garnered attention due to its potential biological activities, particularly in pharmacological and agricultural applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by two carbonyl groups and a double bond. Its electrophilic nature allows it to interact with nucleophilic sites in biomolecules, which can lead to various biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.153 g/mol |

| CAS Registry Number | 20583-46-4 |

| Key Functional Groups | Diketone (two carbonyls) |

The biological activity of diketones like this compound is primarily attributed to their ability to modify biomolecules through mechanisms such as:

- Michael Addition : The compound can react with nucleophiles in proteins or nucleic acids.

- Electrophilic Interactions : The presence of carbonyl groups allows for interactions with various biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several pathogens:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 17 |

These findings suggest that the compound could be developed as an antimicrobial agent in clinical settings .

Anticancer Potential

Recent investigations have explored the anticancer potential of this compound. Its structural similarity to other diketones has prompted studies into its cytotoxic effects on cancer cell lines. For example:

- Cell Lines Tested : A431 (skin cancer), H460 (lung cancer), and MDA-MB-231 (breast cancer).

- Findings : The compound demonstrated significant cytotoxicity at varying concentrations, indicating potential as a therapeutic agent against specific cancers .

Case Studies

- Antimicrobial Efficacy : A study on the antimicrobial properties of diketones reported that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess inhibition zones .

- Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxic effects of various diketones, including this compound. Results indicated that the compound had a selective toxicity profile favoring cancer cells over normal cells .

Propiedades

IUPAC Name |

5-methylhex-5-ene-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(2)7(9)4-6(3)8/h1,4H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAZWPVRTYSEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25120-51-8 | |

| Details | Compound: 5-Hexene-2,4-dione, 5-methyl-, homopolymer | |

| Record name | 5-Hexene-2,4-dione, 5-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25120-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90576820 | |

| Record name | 5-Methylhex-5-ene-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20583-46-4 | |

| Record name | 5-Methylhex-5-ene-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.